4-Formylpent-4-enenitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: There are various methods for synthesizing 4-formylpent-4-enenitrile. One method involves the reaction of pentenenitrile with carbon monoxide and a catalyst such as nickel or palladium. Another method involves the reaction of 4-bromo-1-butene with sodium cyanide, followed by hydrolysis of the resulting nitrile.
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts like nickel or palladium is common in industrial settings to facilitate the reaction and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Formylpent-4-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like amines and alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Imines and other substituted derivatives.
Scientific Research Applications
4-Formylpent-4-enenitrile has a wide range of applications in scientific research:
Biology: The compound is used in biochemical studies to investigate enzyme-catalyzed reactions involving nitriles and aldehydes.
Medicine: Research on potential pharmaceutical applications, particularly in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-formylpent-4-enenitrile involves its reactivity with various nucleophiles and electrophiles. The nitrile group can undergo nucleophilic addition reactions, while the aldehyde group can participate in condensation reactions. These reactions are facilitated by the presence of catalysts and specific reaction conditions.
Molecular Targets and Pathways: The compound interacts with molecular targets such as enzymes and receptors involved in biochemical pathways. The nitrile and aldehyde groups play a crucial role in these interactions, leading to the formation of various products and intermediates.
Comparison with Similar Compounds
4-Pentenenitrile: Similar structure but lacks the aldehyde group.
4-Pentenenitrile-4-carboxaldehyde: Another name for 4-formylpent-4-enenitrile.
But-3-enyl cyanide: Similar nitrile compound with a different carbon chain length.
Uniqueness: this compound is unique due to the presence of both nitrile and aldehyde functional groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a wide range of chemical transformations and applications in various fields.
Properties
IUPAC Name |
4-formylpent-4-enenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c1-6(5-8)3-2-4-7/h5H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXMBFEQRFXTDBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCC#N)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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